Cas no 1356623-03-4 ([1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol)
methanol structure](https://ja.kuujia.com/scimg/cas/1356623-03-4x500.png)
[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol 化学的及び物理的性質
名前と識別子
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- Z1156335946
- (6-chloropyridin-3-yl)-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]methanone
- [1-(6-chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol
- AKOS033118417
- 1356623-03-4
- EN300-26598371
- [1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol
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- インチ: 1S/C18H18ClFN2O2/c19-16-6-3-14(11-21-16)18(24)22-9-7-13(8-10-22)17(23)12-1-4-15(20)5-2-12/h1-6,11,13,17,23H,7-10H2
- InChIKey: IYOHPQNVRWMXKA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)C(N1CCC(C(C2C=CC(=CC=2)F)O)CC1)=O
計算された属性
- せいみつぶんしりょう: 348.1040837g/mol
- どういたいしつりょう: 348.1040837g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3
[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26598371-0.05g |
[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol |
1356623-03-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Wei Chen Nanoscale, 2015,7, 6957-6990
[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanolに関する追加情報
Compound CAS No. 1356623-03-4: A Comprehensive Overview
The compound with CAS No. 1356623-03-4, known as [1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol, is a complex organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development.
[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol is characterized by its intricate molecular architecture, which includes a piperidine ring fused with a pyridine moiety and a fluorophenyl group. The presence of the chlorine atom at the 6-position of the pyridine ring introduces electronic effects that can influence the compound's reactivity and pharmacokinetic properties. Recent studies have highlighted the importance of such structural modifications in enhancing the bioavailability and efficacy of drug candidates.
One of the most notable aspects of this compound is its potential in medicinal chemistry. Researchers have explored its ability to act as a scaffold for developing new therapeutic agents, particularly in the treatment of neurodegenerative diseases and cancer. The integration of the piperidine ring with the fluorophenyl group has shown promise in modulating enzyme activity, making it a valuable tool in drug design.
Moreover, [1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol has been studied for its role in chemical synthesis as an intermediate in the production of more complex molecules. Its ability to undergo various transformations, such as nucleophilic substitutions and cyclizations, makes it a versatile building block in organic chemistry.
In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions, oxidation, and purification techniques. Recent advancements in catalytic methods have improved the efficiency and scalability of its production, making it more accessible for research and industrial applications.
From an environmental standpoint, [1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol has been evaluated for its biodegradability and ecological impact. Studies suggest that it exhibits moderate biodegradation rates under aerobic conditions, which is an important consideration for its safe handling and disposal.
In conclusion, CAS No. 1356623-03-4 represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, coupled with recent research findings, underscores its potential as a valuable compound in both academic and industrial settings.
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